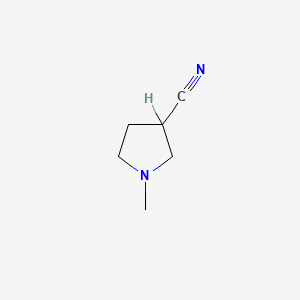
1-Methylpyrrolidine-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives is well-documented in the literature. For instance, the preparation of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides involves double fluorination of N-protected hydroxyproline, which could be analogous to methods that might be used for synthesizing 1-methylpyrrolidine-3-carbonitrile derivatives . Additionally, the one-pot synthesis of spiropyrrolidinyl indenoquinoxaline derivatives via 1,3-dipolar cycloaddition indicates the versatility of pyrrolidine synthesis in creating complex molecules with multiple pharmacophoric cores .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, as indicated by the X-ray diffraction analysis of various compounds . These analyses reveal the presence of hydrogen bonds and other intermolecular interactions that can influence the stability and reactivity of the compounds. The structure of 1-methylpyrrolidine-3-carbonitrile would likely exhibit similar interactions, affecting its chemical behavior.
Chemical Reactions Analysis
The reactivity of carbonitrile groups in the presence of different metal salts has been studied, showing the formation of solid complexes with various stereochemistries . This suggests that 1-methylpyrrolidine-3-carbonitrile could also participate in coordination chemistry, forming complexes with metal ions. Additionally, the synthesis of triazenes from 5-aminopyrazol-4-carbonitrile demonstrates the potential for carbonitrile groups to undergo coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and carbonitrile derivatives are influenced by their molecular structure. Spectroscopic studies, including FT-IR, NMR, and UV-vis absorption, provide insights into the functional groups present and their interactions . The nonlinear optical properties and electronic structure of these compounds have also been explored, indicating potential applications in solar cells and biochemistry . These studies suggest that 1-methylpyrrolidine-3-carbonitrile would have distinct spectroscopic signatures and possibly useful optical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of H3 Antagonist ABT-239
An efficient process for the synthesis of ABT-239, a potent H3 receptor antagonist, was achieved. The key step in this synthesis involved the use of 1-but-3-ynyl-2-(R)-methylpyrrolidine, highlighting the role of 1-methylpyrrolidine derivatives in pharmaceutical synthesis (Ku et al., 2006).
Study of Nonlinear Optical Properties
Research on 4-Methyl-3-nitropyridine-1-carbonitrile (a compound structurally related to 1-methylpyrrolidine-3-carbonitrile) demonstrated its potential in applications such as solar cells and biochemistry, owing to its electronic structure and nonlinear optical properties (Ragavan et al., 2017).
Molecular Structure Analysis
The molecular structure of 1-methylpyrrolidine-2,5-dione, closely related to 1-methylpyrrolidine-3-carbonitrile, was studied, revealing interactions of the carbonyl groups and establishing its dicarbonyl tautomer structure (Tenon et al., 2000).
Synthesis and Spectroscopic Analysis
Investigations into pyridine derivatives, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, involved novel protocols and X-ray analysis. This study contributes to understanding the structural and optical properties of compounds related to 1-methylpyrrolidine-3-carbonitrile (Jukić et al., 2010).
Chemical Transformations under Nucleophilic Conditions
The reactivity of 6-methylchromone-3-carbonitrile with nucleophilic reagents was explored, leading to the formation of diverse heterocyclic systems. This research provides insights into the reactivity of carbonitrile compounds and their potential applications (Ibrahim & El-Gohary, 2016).
Anodic Fluorination of Pyrrole Derivatives
The anodic fluorination of 2-cyano-1-methylpyrrole, a compound related to 1-methylpyrrolidine-3-carbonitrile, was investigated. This study contributes to the field of organic synthesis, particularly in the modification of pyrrole derivatives (Tajima et al., 2001).
Larvicidal and Antioxidant Activity of Derivatives
Research on dihydrophenanthroline-3-carbonitrile derivatives revealed their larvicidal and antioxidant potential. These findings underscore the biomedical applications of carbonitrile derivatives in public health (Bharathi et al., 2014).
Corrosion Inhibition and Adsorption Properties
Studies on heterocyclic derivatives, including pyrazole-4-carbonitrile, demonstrated their effectiveness in corrosion inhibition, highlighting the application of carbonitrile compounds in materials science (Hameed et al., 2020).
Photoinduced Electron Transfer
Investigations into the photoinduced electron transfer from N-methylpyrrolidine to ketones and radical addition to electron-deficient alkenes contribute to the understanding of reaction mechanisms in photochemistry (Hoffmann & Görner, 2004).
Pteridine Studies
Research on the synthesis of 4-aminopteridines via compounds like 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile sheds light on novel synthetic routes in medicinal chemistry (Albert & Ota, 1971).
Corrosion Inhibition Performance in HCl Solution
Pyranopyrazole derivatives, including pyrazole-5-carbonitrile, were studied for their corrosion inhibition performance, demonstrating the practical applications of carbonitrile compounds in industrial contexts (Yadav et al., 2016).
Anodic Cyanation of Pyrazoles
The electrooxidation of 1-methylpyrazole, a related compound, to produce various carbonitriles illustrates the versatility of electrochemical methods in organic synthesis (Yoshida et al., 1995).
Thermolysis in the Presence of Dipolarophiles
The thermolysis of 1-phthalimidoaziridine-2-carbonitriles, in the presence of dipolarophiles, leading to 1-phthalimidopyrrolidine derivatives, provides valuable insights into reaction mechanisms and stereochemistry (Kuznetsov et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSYYCPALRMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446294 | |
| Record name | 1-methylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-3-carbonitrile | |
CAS RN |
10603-50-6 | |
| Record name | 1-Methyl-3-pyrrolidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



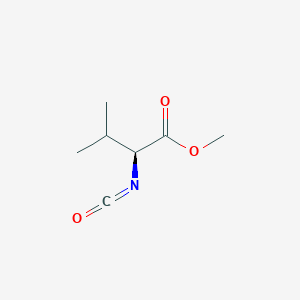
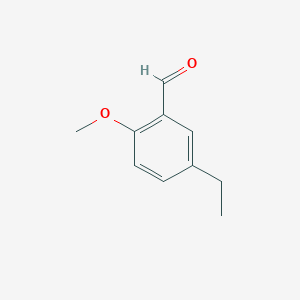




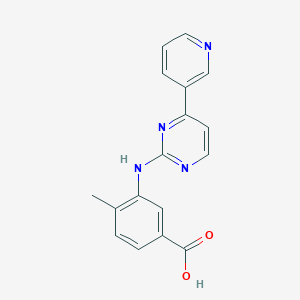




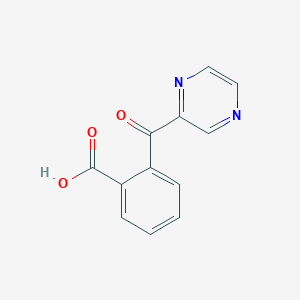
![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)
